N-Methyl-D-glucamine dithiocarbamate
Overview
Description
N-Methyl-D-glucamine dithiocarbamate: is an organosulfur compound with the molecular formula C8H17NO5S2. It is a derivative of D-glucamine, where the amino group is substituted with a dithiocarbamate moiety. This compound is known for its strong metal-binding properties, making it useful in various applications, including as a chelating agent and in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyl-D-glucamine dithiocarbamate is synthesized by reacting N-methyl-D-glucamine with carbon disulfide under alkaline conditions. The reaction typically involves the following steps:
- Dissolve N-methyl-D-glucamine in water.
- Add an alkaline solution, such as sodium hydroxide, to the mixture.
- Slowly introduce carbon disulfide to the reaction mixture while maintaining a controlled temperature.
- Stir the mixture until the reaction is complete, resulting in the formation of this compound .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
- Using industrial-grade N-methyl-D-glucamine and carbon disulfide.
- Employing large reactors with precise temperature and pH control.
- Implementing continuous stirring and monitoring to ensure complete reaction and high yield .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-D-glucamine dithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The dithiocarbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Substituted dithiocarbamates.
Scientific Research Applications
N-Methyl-D-glucamine dithiocarbamate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to bind metal ions in various analytical and synthetic procedures.
Biology: Employed in studies involving metal ion transport and detoxification.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for metal poisoning.
Industry: Utilized in the formulation of pesticides and fungicides due to its strong metal-binding properties.
Mechanism of Action
The mechanism of action of N-Methyl-D-glucamine dithiocarbamate involves its ability to chelate metal ions. The dithiocarbamate group forms strong complexes with metal ions such as copper, iron, and zinc. This chelation inhibits the catalytic and regulatory functions of metal-dependent enzymes, leading to various biochemical effects. The compound’s ability to bind metal ions also makes it effective in detoxifying metal pollutants .
Comparison with Similar Compounds
N,N-Dimethyldithiocarbamate: Another dithiocarbamate with similar metal-binding properties.
Ethylene dithiocarbamate: Commonly used in agriculture as a fungicide.
Propylene dithiocarbamate: Used in similar applications as ethylene dithiocarbamate.
Uniqueness: N-Methyl-D-glucamine dithiocarbamate is unique due to its derivation from D-glucamine, which imparts additional hydrophilic properties. This makes it more soluble in water compared to other dithiocarbamates, enhancing its applicability in aqueous environments .
Properties
IUPAC Name |
methyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO5S2/c1-9(8(15)16)2-4(11)6(13)7(14)5(12)3-10/h4-7,10-14H,2-3H2,1H3,(H,15,16)/t4-,5+,6+,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVJFULICYLKCE-BDVNFPICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(C(C(C(CO)O)O)O)O)C(=S)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=S)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80240902 | |
Record name | N-Methyl-D-glucamine dithiocarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80240902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94161-07-6 | |
Record name | N-Methyl-D-glucamine dithiocarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094161076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-D-glucamine dithiocarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80240902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-METHYL-D-GLUCAMINE DITHIOCARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WFB66H4LB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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